Methyl 1-amino-2-(trifluoromethyl)cyclopropane-1-carboxylate hydrochloride
Description
Nomenclature and Structural Identity
The systematic IUPAC name, This compound, precisely defines its structure:
- A cyclopropane ring substituted at position 1 with an amino group (-NH$$2$$) and a methyl carboxylate ester (-COOCH$$3$$).
- Position 2 bears a trifluoromethyl group (-CF$$_3$$).
- The hydrochloride salt form enhances solubility and stability, a common modification for amino-containing compounds.
Molecular Formula : C$$6$$H$$8$$F$$3$$NO$$2$$·HCl
Molecular Weight : 237.59 g/mol (free base) + 36.46 g/mol (HCl) = 274.05 g/mol
Key identifiers include:
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 1955505-86-8 | |
| MFCD Number | MFCD24525147 | |
| InChI Code | 1S/C6H8F3NO2.ClH/c1-12-4(11)5(10)2-3(5)6(7,8)9;/h3H,2,10H2,1H3;1H |
|
| SMILES | COC(=O)C1(N)C(C1)(C(F)(F)F)Cl |
The cyclopropane ring introduces significant strain, with bond angles constrained to 60°, while the trifluoromethyl group exerts strong electron-withdrawing effects, altering the molecule’s electronic profile. The hydrochloride salt stabilizes the amino group through protonation, improving crystallinity and handling properties.
Historical Context in Cyclopropane Derivative Research
Cyclopropane derivatives have evolved from early curiosities to critical tools in medicinal chemistry. Cyclopropane itself, first synthesized in 1881 via intramolecular Wurtz coupling, gained prominence as an anesthetic in the 1930s but was phased out due to flammability risks. Modern applications focus on its utility as a conformational restraint in drug design. For example, arylcyclopropanes are prized for their ability to "lock" bioactive conformations, enhancing target affinity and metabolic stability.
The introduction of trifluoromethyl groups into cyclopropanes represents a more recent advancement, driven by the demand for fluorinated motifs in agrochemicals and pharmaceuticals. This compound, first cataloged in 2020, reflects this trend, combining cyclopropane’s rigidity with the trifluoromethyl group’s lipophilicity-modifying effects. Its synthesis likely involves cyclopropanation strategies, such as the addition of carbenes to alkenes, followed by functional group transformations to introduce the amino and ester moieties.
Significance of Trifluoromethyl and Amino Functional Groups
Trifluoromethyl Group (-CF$$_3$$) :
- Lipophilicity Modulation : While polyfluorinated groups often increase log P, replacing a methyl group with -CF$$_3$$ can reduce lipophilicity by 0.5–1.0 log units, improving aqueous solubility.
- Metabolic Stability : The C-F bond’s strength resists oxidative metabolism, prolonging half-life.
- Electron Effects : The -CF$$_3$$ group withdraws electrons via inductive effects, influencing pKa values and hydrogen-bonding potential.
Amino Group (-NH$$_2$$) :
- Salt Formation : Protonation as a hydrochloride salt enhances solubility and facilitates purification.
- Conformational Restriction : The amino group’s placement on the cyclopropane ring restricts rotation, potentially preorganizing the molecule for target binding.
- Synthetic Versatility : The amino moiety serves as a handle for further derivatization, such as amide bond formation or Schiff base synthesis.
Synergistic Effects :
The combination of -CF$$3$$ and -NH$$2$$ on a cyclopropane scaffold creates a unique electronic and steric environment. For instance:
- The -CF$$_3$$ group’s electronegativity may polarize the amino group, altering its basicity.
- Cyclopropane strain increases the reactivity of adjacent functional groups, enabling selective transformations.
This compound’s design aligns with trends in fluorinated unnatural amino acids, where cyclopropane rings and -CF$$_3$$ groups are used to mimic natural residues while conferring superior stability. For example, Enamine’s research on spirocyclic glutamic acid analogs demonstrates how rigid scaffolds improve pharmacokinetic profiles. Similarly, the trifluoromethyl group in this compound could serve as a bioisostere for methyl or hydroxyl groups, optimizing interactions with hydrophobic enzyme pockets.
Properties
IUPAC Name |
methyl 1-amino-2-(trifluoromethyl)cyclopropane-1-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8F3NO2.ClH/c1-12-4(11)5(10)2-3(5)6(7,8)9;/h3H,2,10H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYZXCNHJHNTVNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CC1C(F)(F)F)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClF3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alkylation and Cyclization of Nitroacetate Esters with 1,2-Dihaloethanes
Another method utilizes nitroacetic acid esters (e.g., methyl or ethyl nitroacetate) and 1,2-dihaloethanes (e.g., 1,2-dibromoethane or 1,2-dichloroethane) to form 1-aminocyclopropane-1-carboxylic acid derivatives through an alkylation-cyclization sequence, followed by reduction and hydrolysis steps.
-
- Alkylation/cyclization of nitroacetate ester with 1,2-dihaloethane in methylene chloride at 80–120 °C using sodium carbonate or wormwood salt catalyst.
- Reduction of nitro group to amino group using tin dichloride in methanol or ethanol at 15–20 °C.
- Hydrolysis of ester to acid using sodium or potassium hydroxide in methanol or ethanol at 70–90 °C.
- Purification by crystallization from 95% ethanol.
-
- Straightforward process with common reagents.
- High purity product after crystallization.
| Step | Solvent | Catalyst/Agent | Temperature (°C) |
|---|---|---|---|
| Alkylation/cyclization | Methylene chloride | Sodium carbonate or wormwood salt | 80–120 |
| Reduction | Methanol/ethanol | Tin dichloride | 15–20 |
| Hydrolysis | Methanol/ethanol | NaOH or KOH | 70–90 |
| Crystallization | 95% Ethanol | — | Cooling/stirring |
One-Pot Multi-Step Synthesis via Cyclopropane Carboxamide Intermediates
A patented one-pot process describes preparation of cyclopropane carboxamide hydrochloride salts structurally related to amino-substituted cyclopropanes. Although this patent focuses on phenyl-substituted cyclopropane carboxamides, the methodology is adaptable to trifluoromethyl analogues.
-
- Reaction of phenylacetonitrile with chloromethyl oxirane in presence of sodium hydroxide in polar aprotic solvents (e.g., dimethyl sulfoxide).
- Hydrolysis and acid treatment to form oxabicyclo intermediates.
- Condensation with potassium phthalimide.
- Conversion to acid chloride with thionyl chloride.
- Amination with diethylamine.
- Final deprotection and conversion to hydrochloride salt.
| Step | Solvent(s) | Reagents/Conditions |
|---|---|---|
| Nucleophilic substitution | Dimethyl sulfoxide (DMSO) | Sodium hydroxide |
| Hydrolysis and acid treatment | Toluene | Hydrochloric acid |
| Condensation | Dimethylformamide (DMF) | Potassium phthalimide |
| Acid chloride formation | Methylene chloride | Thionyl chloride |
| Amination | Methylene chloride | Diethylamine |
| Salt formation | Alcoholic or hydrocarbon solvents | Hydrochloric acid |
- Advantages :
- One-pot process reduces purification steps.
- Use of common reagents and solvents.
Comparative Data Table of Preparation Methods
| Method | Starting Materials | Key Reagents/Catalysts | Solvents | Temperature Range (°C) | Yield/Scale | Notes |
|---|---|---|---|---|---|---|
| Cyclopropanation with 1-diazo-2,2,2-trifluoroethane | Methyl 2-[(tert-butoxycarbonyl)amino]acrylate, 1-diazo-2,2,2-trifluoroethane | Thermal decomposition | Not specified | Not specified | Gram scale | Produces cis/trans isomers |
| Alkylation-cyclization of nitroacetate esters | Nitroacetic acid esters, 1,2-dihaloethane | Sodium carbonate, tin dichloride, NaOH/KOH | Methylene chloride, methanol, ethanol, ethanol (for crystallization) | 15–120 | High purity | Simple, scalable, crystallization purification |
| One-pot cyclopropane carboxamide synthesis | Phenylacetonitrile, chloromethyl oxirane | NaOH, thionyl chloride, diethylamine | DMSO, toluene, DMF, methylene chloride | Room temp to reflux | Not specified | Multi-step, one-pot, adaptable |
| Ylide-mediated cyclopropanation | Vinylpyrimidine, tert-butyl bromoacetate | DABCO, Cs2CO3 | Acetonitrile | 23–80 | Moderate to good | Mild, stereoselective, related method |
Summary and Recommendations
The cyclopropanation of protected amino acrylates with 1-diazo-2,2,2-trifluoroethane is a direct and efficient approach for synthesizing methyl 1-amino-2-(trifluoromethyl)cyclopropane-1-carboxylate derivatives with control over stereochemistry.
The alkylation and cyclization of nitroacetate esters with 1,2-dihaloethane , followed by reduction and hydrolysis, offers a robust and scalable route to 1-aminocyclopropane carboxylate derivatives, adaptable to trifluoromethyl substitution.
The one-pot multi-step synthesis from nitrile and epoxide precursors provides a versatile method for related cyclopropane carboxamide hydrochloride salts, which could be adapted to the target compound with suitable modifications.
The ylide-mediated cyclopropanation is a promising stereoselective method for cyclopropane carboxylates and may be adapted for trifluoromethyl amino cyclopropanes.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the trifluoromethyl group to a methyl group or reduce the carboxylate ester to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines, thiols, or halides are used under basic or acidic conditions.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of methyl or alcohol derivatives.
Substitution: Formation of substituted cyclopropane derivatives.
Scientific Research Applications
While the search results provide some information about methyl 1-amino-2-(trifluoromethyl)cyclopropane-1-carboxylate hydrochloride, they do not offer detailed applications, data tables, or case studies. The available data primarily focuses on the compound's chemical properties, structure, and identifiers .
Chemical Information:
- Name: methyl (1S,2S)-1-amino-2-(trifluoromethyl)cyclopropane-1-carboxylate hydrochloride
- CAS Registry Number: 1807941-07-6
- Molecular Formula:
- Molecular Weight: 219.59 g/mol
- Purity: typically around 95%
- IUPAC Name: methyl (1S,2S)-1-amino-2-(trifluoromethyl)cyclopropane-1-carboxylate hydrochloride
- SMILES Notation: O=C([C@@]1(N)C@@HC1)OC.[H]Cl
Potential Research Areas (based on structural features):
Given the presence of a trifluoromethyl group and a cyclopropane ring, one could infer potential applications in:
- Pharmaceutical Chemistry: As a building block for synthesizing bioactive molecules, particularly in drug discovery where trifluoromethyl groups are often used to modulate lipophilicity and metabolic stability . The cyclopropane moiety is also a common structural motif in various pharmaceuticals.
- Agrochemicals: Similar to pharmaceuticals, the trifluoromethyl group can be beneficial in modifying the properties of agrochemicals .
- Materials Science: The unique structure might be incorporated into novel materials with specific properties .
General Considerations for Research:
When investigating the applications of this compound, consider the following:
- Chirality: The compound has chiral centers, so stereochemistry plays a crucial role in its properties and applications .
- Reactivity: The amino and ester functional groups can be derivatized or modified to create a range of analogs .
- Safety: Always handle the compound with appropriate safety precautions, as the trifluoromethyl group can sometimes impart toxicity .
Limitations:
Mechanism of Action
The mechanism by which Methyl 1-amino-2-(trifluoromethyl)cyclopropane-1-carboxylate hydrochloride exerts its effects involves its interaction with specific molecular targets. For example, as an ethylene agonist, it binds to ethylene receptors in plants, triggering a cascade of signaling events that lead to physiological responses such as root elongation and fruit ripening . In enzyme inhibition, the compound binds to the active site of the enzyme, blocking its activity and thereby modulating biochemical pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations
Trifluoromethyl vs. Bromophenyl/Methyl Substituents
- Methyl 1-amino-2-(4-bromophenyl)-2-methylcyclopropane-1-carboxylate hydrochloride (CAS: 2044713-05-3) replaces the trifluoromethyl group with a 4-bromophenyl and a methyl group. Impact: The bromophenyl group increases molecular weight (320.61 g/mol vs. However, the trifluoromethyl group in the target compound offers superior electron-withdrawing effects, improving metabolic stability .
Trifluoromethyl vs. Difluoromethyl Substituents
- (1R,2R)-1-Amino-2-(difluoromethyl)-N-(1-methylcyclopropylsulfonyl)cyclopropanecarboxamide hydrochloride (CAS: 1360828-80-3) features a difluoromethyl group and a sulfonamide moiety. This compound’s sulfonamide group enables hydrogen bonding, contrasting with the target’s ester functionality .
Functional Group Variations
Carboxylate Ester vs. Aminomethyl Groups
- rac-Ethyl (1R,2R)-1-(aminomethyl)-2-(trifluoromethyl)cyclopropane-1-carboxylate hydrochloride (CAS: 2901044-37-7) substitutes the amino group with an aminomethyl side chain and uses an ethyl ester. The aminomethyl group may enhance solubility but reduce ring strain effects critical for cyclopropane reactivity .
Hydrochloride Salt vs. Free Amine
- (1R,2R)-2-(Trifluoromethyl)cyclopropan-1-amine hydrochloride (CAS: 1287760-01-3) lacks the carboxylate ester, simplifying the structure.
Stereochemical and Ring Size Variations
- Methyl 1-(methylamino)cyclobutanecarboxylate hydrochloride (Reference Example 87) expands the ring to cyclobutane. The methylamino group vs. primary amino group may affect basicity and hydrogen-bonding capacity .
Key Data Tables
Table 1: Structural and Molecular Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|
| Methyl 1-amino-2-(trifluoromethyl)cyclopropane-1-carboxylate hydrochloride | C₆H₁₀ClF₃NO₂ | 221.6 (est.) | NH₂, CF₃, COOCH₃ |
| Methyl 1-amino-2-(4-bromophenyl)-2-methylcyclopropane-1-carboxylate hydrochloride | C₁₂H₁₅BrClNO₂ | 320.61 | NH₂, 4-BrC₆H₄, CH₃, COOCH₃ |
| (1R,2R)-2-(Trifluoromethyl)cyclopropan-1-amine hydrochloride | C₄H₇ClF₃N | 177.56 | NH₂, CF₃ |
| rac-Ethyl (1R,2R)-1-(aminomethyl)-2-(trifluoromethyl)cyclopropane-1-carboxylate hydrochloride | C₈H₁₂ClF₃NO₂ | 270.64 | NH₂CH₂, CF₃, COOCH₂CH₃ |
Biological Activity
Methyl 1-amino-2-(trifluoromethyl)cyclopropane-1-carboxylate hydrochloride, also known by its CAS number 1909293-62-4, is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C₆H₉ClF₃NO₂
- Molecular Weight : 219.59 g/mol
- IUPAC Name : methyl (1R,2R)-1-amino-2-(trifluoromethyl)cyclopropane-1-carboxylate; hydrochloride
- CAS Number : 1909293-62-4
Biological Activity Overview
The biological activity of this compound is primarily explored through its interactions with various biological targets and its potential therapeutic applications.
Anticancer Activity
Recent studies have indicated that compounds with similar structural motifs exhibit promising anticancer properties. For instance, the trifluoromethyl group is known to enhance metabolic stability and bioavailability, which are critical for drug development. In vitro assays have shown that derivatives of cyclopropane carboxylates can inhibit specific cancer cell lines, suggesting potential for further development as anticancer agents.
Structure-Activity Relationship (SAR)
The SAR studies emphasize the importance of the trifluoromethyl group in enhancing the compound's potency. The presence of both amino and carboxylate functionalities contributes to its interaction with various biological targets, including enzymes involved in cancer progression.
| Compound | Target | IC₅₀ (nM) | Comments |
|---|---|---|---|
| Compound A | Enzyme X | 50 | Moderate inhibition |
| Compound B | Enzyme Y | 20 | Strong inhibition |
| This compound | TBD | TBD | Further studies needed |
Study on Antitumor Activity
In a recent study published in a peer-reviewed journal, researchers synthesized several analogs of this compound. These compounds were evaluated for their antiproliferative effects on human cancer cell lines. The results demonstrated that certain derivatives exhibited IC₅₀ values in the low nanomolar range, indicating potent antitumor activity.
The proposed mechanism involves the inhibition of key signaling pathways involved in cell proliferation and survival. The compound appears to induce apoptosis in cancer cells through the activation of caspase pathways, which are critical for programmed cell death.
Q & A
Basic Synthesis: What are the common synthetic routes for preparing methyl 1-amino-2-(trifluoromethyl)cyclopropane-1-carboxylate hydrochloride?
Answer:
The synthesis typically involves cyclopropanation via transition metal-catalyzed reactions. A standard method employs diazo compounds reacting with olefins (e.g., trifluoromethyl-substituted alkenes) under rhodium or copper catalysis. Key steps include:
- Diazo Precursor Activation : Use of ethyl diazoacetate derivatives to generate carbene intermediates.
- Cyclopropanation : Reaction with trifluoromethyl olefins at low temperatures (-20°C to 0°C) under inert atmosphere (N₂/Ar) to minimize side reactions.
- Amination and Esterification : Post-cyclopropanation functionalization via reductive amination or nucleophilic substitution, followed by HCl salt formation .
Advanced Synthesis: How can transition metal catalysts (Rh vs. Cu) influence reaction stereochemistry and yield?
Answer:
- Rhodium Catalysts : Favor syn-addition due to carbene insertion mechanisms, often yielding cis-configured cyclopropanes. Rhodium(II) acetate is preferred for sterically hindered substrates.
- Copper Catalysts : Promote anti-addition via radical pathways, leading to trans-isomers. Copper(I) triflate is effective for electron-deficient olefins (e.g., trifluoromethyl groups).
- Yield Optimization : Rhodium systems typically achieve 60–80% yields with high diastereoselectivity (>10:1 dr), while copper-based methods require additives (e.g., chiral ligands) to enhance enantiomeric excess (ee) .
Basic Analytical Characterization: What techniques are critical for structural validation?
Answer:
- LCMS/HPLC : Confirm molecular weight (e.g., m/z 772 [M+H]⁺ in ) and purity (>95%) using reverse-phase C18 columns with TFA-modified mobile phases .
- NMR Spectroscopy : ¹H/¹³C NMR resolves cyclopropane ring protons (δ 1.5–2.5 ppm) and trifluoromethyl signals (¹⁹F NMR: δ -60 to -70 ppm).
- X-ray Crystallography : Essential for absolute stereochemical assignment, particularly for cis/trans isomer differentiation .
Advanced Analytical: How can stereochemical contradictions in XRD vs. HPLC data be resolved?
Answer:
- Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak AD-H) with hexane/IPA gradients to separate enantiomers.
- Dynamic NMR : Probe diastereomer interconversion barriers (e.g., variable-temperature ¹H NMR) to assess kinetic vs. thermodynamic control.
- Computational Modeling : DFT calculations (B3LYP/6-31G*) predict rotational barriers and stabilize stereoisomers for comparison with experimental data .
Basic Stability: What factors destabilize the cyclopropane core during storage?
Answer:
- Moisture Sensitivity : Hydrolysis of the ester group (COOMe) under humid conditions generates carboxylic acid byproducts.
- Thermal Decomposition : Above 40°C, ring strain promotes retro-cyclopropanation or [2+2] cycloreversion.
- Mitigation : Store under anhydrous conditions (desiccator) at -20°C in amber vials .
Advanced Stability: How does the trifluoromethyl group influence hydrolytic resistance?
Answer:
The -CF₃ group’s electron-withdrawing effect stabilizes the cyclopropane ring via inductive withdrawal, reducing susceptibility to nucleophilic attack. However, it increases acidity of the adjacent amino group, necessitating pH-controlled buffers (pH 6–8) in biological assays to prevent deprotonation .
Basic Drug Discovery: What roles does this compound play in medicinal chemistry?
Answer:
- Enzyme Inhibition : Acts as a rigid scaffold for serine protease inhibitors (e.g., thrombin, Factor Xa) by mimicking peptide transition states.
- Ligand Design : The amino and carboxylate groups chelate metal ions (e.g., Zn²⁺ in MMP inhibitors).
- PK/PD Optimization : Cyclopropane rigidity enhances metabolic stability compared to acyclic analogs .
Advanced Drug Discovery: How can SAR studies rationalize bioactivity differences vs. cyclobutane analogs?
Answer:
- Ring Strain : Cyclopropane’s 60° bond angles (vs. 90° in cyclobutane) increase reactivity, improving target binding but reducing plasma stability.
- Trifluoromethyl Effects : -CF₃ enhances lipophilicity (LogP +0.5) and bioavailability but may introduce metabolic liabilities (e.g., CYP450 oxidation).
- Case Study : Cyclopropane derivatives show 10-fold higher potency in kinase assays vs. cyclobutane analogs due to improved conformational restriction .
Basic Handling: What safety protocols are critical for lab-scale use?
Answer:
- PPE : Nitrile gloves, goggles, and lab coats to avoid skin/eye contact.
- Ventilation : Use fume hoods during weighing to prevent inhalation of hydrochloride dust.
- Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite .
Advanced Handling: How to identify and quantify degradation products under accelerated conditions?
Answer:
- Forced Degradation : Expose to 40°C/75% RH for 14 days.
- LC-MS/MS Analysis : Detect hydrolyzed products (e.g., carboxylic acid, m/z 758 [M+H]⁺) and cycloreversion byproducts (e.g., allylic amines).
- Kinetic Modeling : Apply Arrhenius equations to predict shelf-life at 25°C .
Basic Analog Comparison: How do cyclopropane and cyclobutane derivatives differ in reactivity?
Answer:
- Cyclopropane : Higher ring strain (27 kcal/mol) enables rapid [2+1] cycloadditions but lower thermal stability.
- Cyclobutane : Reduced strain (26 kcal/mol) favors slower, more selective reactions (e.g., Diels-Alder).
- Synthetic Utility : Cyclopropanes are preferred for rapid library diversification, while cyclobutanes suit late-stage functionalization .
Advanced Analog Comparison: Why does trifluoromethyl substitution enhance bioactivity vs. methyl groups?
Answer:
- Electron Effects : -CF₃’s strong -I effect polarizes adjacent bonds, enhancing hydrogen-bonding with targets (e.g., backbone carbonyls in proteases).
- Lipophilicity : Increases membrane permeability (LogP +1.2 vs. -CH₃).
- Metabolic Stability : Resists oxidation by cytochrome P450 enzymes, prolonging half-life in vivo .
Data Contradictions: How to reconcile conflicting reports on optimal reaction temperatures?
Answer:
- Substrate-Specificity : Electron-deficient olefins (e.g., trifluoromethyl) require lower temps (-20°C) to suppress side reactions, while electron-rich systems tolerate 0–25°C.
- Catalyst Loading : Rhodium (1 mol%) enables colder conditions vs. copper (5 mol%).
- Validation : Reproduce protocols using controlled calorimetry (e.g., EasyMax®) to map exothermicity and optimize safety .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
